4-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
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Overview
Description
4-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 4-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 4-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide exhibits significant biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the proliferation of cancer cells, and exhibit antimicrobial activity against various pathogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is its versatility in various lab experiments. It can be used in the synthesis of novel compounds, as well as in in vitro and in vivo studies to investigate its potential applications. However, one of the limitations is the lack of comprehensive studies on its toxicity and safety profile, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the study of 4-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide. These include:
1. Investigation of its potential applications in drug discovery and development.
2. Comprehensive studies on its toxicity and safety profile to determine its suitability for clinical use.
3. Development of novel compounds based on the structure of 4-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide with enhanced properties.
4. Investigation of its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
In conclusion, 4-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a promising compound with potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action, toxicity, and safety profile, as well as to explore its potential applications in drug discovery and development.
Synthesis Methods
The synthesis of 4-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide involves the reaction of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol with 4-bromobutanoyl chloride in the presence of triethylamine. The resulting compound is then treated with sodium hydride and phenylsulfonyl chloride to yield the final product.
Scientific Research Applications
4-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used in the synthesis of novel compounds with potential applications in drug discovery.
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c20-14(9-5-11-25(21,22)12-6-2-1-3-7-12)17-16-19-18-15(23-16)13-8-4-10-24-13/h1-4,6-8,10H,5,9,11H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVGQENKMRCFJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide |
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